Datpalphas

Vue d'ensemble

Description

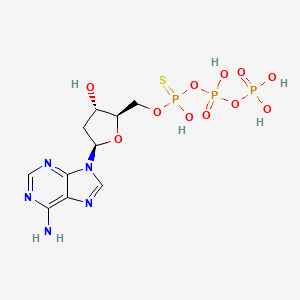

DATPALPHAS, également connu sous le nom de 2’-Désoxyadénosine-5’- (α-thio)-triphosphate, sel de sodium, est un nucléotide adénosine modifié. Il s’agit d’un composé organique synthétique couramment utilisé dans diverses applications biochimiques et de biologie moléculaire. Le composé est caractérisé par la présence d’un atome de soufre remplaçant l’un des atomes d’oxygène du groupe triphosphate, ce qui en fait un analogue non hydrolysable de l’adénosine triphosphate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DATPALPHAS implique la modification des nucléotides adénosine. Le processus commence généralement par la préparation de la 2’-désoxyadénosine, qui est ensuite phosphorylée pour former le triphosphate. L’introduction de l’atome de soufre est réalisée par une réaction de thiophosphorylation, où un groupe thiophosphate remplace l’un des atomes d’oxygène du triphosphate. Les conditions de réaction impliquent souvent l’utilisation de réactifs spécifiques tels que le chlorure de thiophosphoryle et des catalyseurs appropriés pour faciliter la réaction de substitution.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound est effectuée dans des conditions contrôlées pour assurer une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des systèmes automatisés qui contrôlent avec précision les paramètres de la réaction. Le produit final est purifié à l’aide de techniques telles que la chromatographie liquide haute performance pour atteindre une pureté ≥ 95% .

Analyse Des Réactions Chimiques

Types de réactions

DATPALPHAS subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de soufre du groupe thiophosphate peut participer à des réactions de substitution, où il peut être remplacé par d’autres nucléophiles.

Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins fréquentes en raison de la stabilité du groupe thiophosphate.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le chlorure de thiophosphoryle, les nucléophiles et les catalyseurs. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé.

Principaux produits

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Dans les réactions de substitution, l’atome de soufre peut être remplacé par d’autres groupes fonctionnels, conduisant à la formation de divers dérivés du composé.

Applications De Recherche Scientifique

DATPALPHAS a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme analogue non hydrolysable de l’adénosine triphosphate dans les études impliquant la cinétique enzymatique et les interactions des nucléotides.

Biologie : Le composé est utilisé dans des techniques de biologie moléculaire telles que la réaction en chaîne par polymérase et le séquençage de l’ADN, où il sert de substrat pour les ADN polymérases.

Médecine : this compound est utilisé dans la recherche liée au développement de médicaments et à l’étude des analogues de nucléotides comme agents thérapeutiques potentiels.

Industrie : Le composé est utilisé dans la production de réactifs de diagnostic et comme étalon en chimie analytique

Mécanisme D'action

Le mécanisme d’action de DATPALPHAS implique son interaction avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. L’atome de soufre du groupe thiophosphate rend le composé résistant à l’hydrolyse, lui permettant d’agir comme un analogue stable de l’adénosine triphosphate. Cette propriété est particulièrement utile dans les études impliquant la cinétique enzymatique, où this compound peut être utilisé pour inhiber ou moduler l’activité des enzymes qui utilisent l’adénosine triphosphate comme substrat .

Comparaison Avec Des Composés Similaires

DATPALPHAS est unique en raison de la présence de l’atome de soufre dans le groupe thiophosphate, ce qui en fait un analogue non hydrolysable de l’adénosine triphosphate. Les composés similaires comprennent :

Adénosine triphosphate (ATP) : Le substrat naturel de nombreuses enzymes, mais il est hydrolysable.

2’-Désoxyadénosine triphosphate (dATP) : Un désoxynucléotide utilisé dans la synthèse de l’ADN, mais il ne possède pas la modification de soufre.

Adénosine-5’-O-(3-thiotriphosphate) (ATPγS) : Un autre analogue thiophosphate, mais avec un modèle de substitution différent

This compound se distingue par sa stabilité et sa résistance à l’hydrolyse, ce qui le rend particulièrement utile dans les applications biochimiques et de biologie moléculaire.

Activité Biologique

Datpalphas, also known as dATPαS (2'-deoxyadenosine-5'-(α-thio)-triphosphate), is a modified nucleotide that exhibits unique biochemical properties and has significant applications in molecular biology and biochemistry. This article explores the biological activity of this compound, emphasizing its interactions with various enzymes, its applications in DNA synthesis, and its potential therapeutic implications.

This compound is characterized by the presence of a sulfur atom in the α-phosphate position, which imparts distinct biochemical properties compared to natural nucleotides. Its molecular formula is C₁₀H₁₆N₅O₁₁P₃S, with a molecular weight of 507.24 g/mol. The compound is typically available in a solution form, with a purity of ≥ 95% .

Interaction with DNA Polymerases

This compound serves as a substrate for various DNA polymerases, including E. coli DNA polymerase I and mammalian polymerases. The incorporation of this compound into DNA results in the formation of phosphothioate linkages instead of the typical phosphodiester bonds. These phosphothioate linkages exhibit resistance to exonuclease degradation, making them useful for constructing stable DNA molecules .

Kinetic Studies:

Research has shown that the incorporation efficiency of this compound varies among different polymerases. For instance, kinetic analyses have demonstrated that wild-type DNA polymerase beta (Pol β) can incorporate both Sp- and Rp-isomers of this compound, with a preference for the Sp-isomer in the presence of magnesium ions (Mg²⁺). The stereoselectivity ratio (Sp/Rp) was found to be significantly affected by the type of metal ions present during the reaction .

Nucleotide Incorporation in PCR

This compound is particularly valuable in PCR (Polymerase Chain Reaction) applications where it enhances the fidelity and efficiency of DNA amplification. Its resistance to exonuclease activity allows for more reliable amplification of target sequences .

Table 1: Comparison of Incorporation Efficiency

| Polymerase Type | Preferred Isomer | Sp/Rp Ratio | Reaction Conditions |

|---|---|---|---|

| E. coli DNA Polymerase I | Sp | Not specified | Mg²⁺ present |

| Mammalian Pol β | Sp | 57.5 | Mg²⁺ present |

| D276R Mutant Pol β | Rp | 5 | Mn²⁺ present |

Case Studies

-

Therapeutic Applications:

A study investigated the potential use of this compound in developing antiviral therapies targeting RNA viruses. The incorporation of this compound into viral RNA was shown to inhibit viral replication effectively by disrupting normal RNA synthesis processes . -

Genomic Studies:

In genome-wide studies, this compound has been utilized in chromatin conformation capture techniques to analyze three-dimensional arrangements of chromatin within cells, aiding in understanding gene regulation mechanisms .

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Therapeutic Development: Further exploration into its role as an antiviral agent or in cancer therapy could yield significant benefits.

- Biotechnological Applications: Investigating its use in next-generation sequencing technologies may enhance the accuracy and efficiency of genomic analyses.

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPIKNHZOWQALM-DLQJRSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-28-4, 87092-22-6 | |

| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thiodeoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.